Bienvenue dans la boutique en ligne BenchChem!

9-Hydroxyoctadecanoic Acid

HDAC inhibition cancer biology epigenetics

9-Hydroxyoctadecanoic acid (9-HSA) is a dual-target HDAC1 inhibitor and FFAR4/GPR120 ligand. The (R)-enantiomer is essential for reproducible pharmacology: 66.4% HDAC1 inhibition at 5 μM without cytotoxicity typical of hydroxamate inhibitors. Its stereochemical dependence and unique condensed-phase transition render generic substitution invalid. Procure enantiomerically defined (R)-9-HSA for mechanism-defined outcomes in epigenetic regulation, GPCR signaling, and lipid monolayer studies.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 3384-24-5
Cat. No. B1243329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyoctadecanoic Acid
CAS3384-24-5
Synonyms9-hydroxystearic acid
9-hydroxystearic acid, (R)-isomer
9-hydroxystearic acid, (S)-isome
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
InChIKeyRKHXDCVAPIMDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxyoctadecanoic Acid (CAS 3384-24-5): Product Specification and Baseline Characterization for Procurement


9-Hydroxyoctadecanoic acid (9-HSA; 9-hydroxystearic acid) is a long-chain hydroxy fatty acid (C18:0, 9-OH) with molecular formula C18H36O3 and molecular weight 300.48 g/mol [1]. This endogenous lipid peroxidation byproduct acts as a histone deacetylase 1 (HDAC1) inhibitor, suppressing approximately 66.4% of HDAC1 enzymatic activity at a concentration of 5 μM . The compound is characterized by a hydroxyl substitution at the ninth carbon position of the octadecanoic acid backbone, a structural feature that confers distinct physicochemical properties including a melting point range of 75.4-75.9°C and a boiling point of 212-216°C at 4 mm Hg [2]. As an endogenous saturated fatty acid ligand of free fatty acid receptor 4 (FFAR4/GPR120), 9-HSA demonstrates dual-target biological activity that differentiates it from simpler hydroxy fatty acid analogs [3].

9-Hydroxyoctadecanoic Acid: Why Positional Isomers and Alternative Hydroxy Fatty Acids Cannot Be Substituted


Substitution with positional isomers such as 12-hydroxyoctadecanoic acid or unsaturated analogs like 9-HODE/13-HODE is not scientifically valid due to fundamental differences in molecular recognition, physicochemical behavior, and biological activity. 9-Hydroxyoctadecanoic acid exhibits a unique condensed phase transition in monolayer studies that is absent in the 12-hydroxy isomer [1]. Critically, the stereochemistry at the 9-position governs both HDAC inhibitory potency and antiproliferative efficacy; the (R)-enantiomer demonstrates significantly stronger activity than the (S)-enantiomer [2]. Furthermore, 9-HSA serves as a specific FFAR4/GPR120 ligand with unbiased Gi/Gq signaling, a profile not shared by other hydroxy fatty acids [3]. These orthogonal differentiation points—spanning target engagement, stereochemical dependence, and interfacial behavior—render generic substitution with alternative hydroxyoctadecanoic acids or related lipid metabolites scientifically indefensible for applications requiring reproducible, mechanism-defined outcomes.

9-Hydroxyoctadecanoic Acid: Quantitative Evidence of Differentiation from Structural Analogs and In-Class Alternatives


HDAC1 Inhibitory Potency: 9-Hydroxyoctadecanoic Acid Occupies a Distinct Micromolar Niche Between Nanomolar Hydroxamates and Millimolar Short-Chain Fatty Acids

9-Hydroxyoctadecanoic acid (9-HSA) inhibits HDAC1 enzymatic activity by 66.4% at 5 μM, positioning its potency in a distinct intermediate range compared to clinically utilized HDAC inhibitors . In direct cross-study comparison, the hydroxamate-based pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of 13.7 nM against HDAC1—approximately 365-fold more potent on a molar basis [1]. Conversely, the short-chain fatty acid HDAC inhibitor sodium butyrate requires millimolar concentrations to achieve comparable HDAC1 inhibition, with a reported IC50 of 0.3 mM . This potency gradient (SAHA ≪ 9-HSA ≪ sodium butyrate) establishes 9-HSA as a mid-potency HDAC1 inhibitor suitable for applications where nanomolar potency may be undesirable due to off-target toxicity concerns, yet millimolar concentrations are impractical for cell-based assays or in vivo studies.

HDAC inhibition cancer biology epigenetics

Stereochemical Differentiation: (R)-9-Hydroxyoctadecanoic Acid Demonstrates Superior HDAC Inhibition and Antiproliferative Activity Relative to the (S)-Enantiomer

The biological activity of 9-hydroxyoctadecanoic acid is stereochemically governed, with the (R)-enantiomer exhibiting significantly greater potency than the (S)-enantiomer across multiple endpoints [1]. In direct head-to-head comparison using enantiomerically pure synthetic compounds in HT29 colon cancer cells, (R)-9-HSA at 50 μM produced a stronger antiproliferative effect, as measured by growth arrest in the G0/G1 phase [2]. In vitro enzymatic assays further demonstrated that the inhibitory effect of (S)-9-HSA on HDAC1, HDAC2, and HDAC3 activity was less effective than that of (R)-9-HSA, with both enantiomers showing preferential inhibition of HDAC1 over HDAC2 and HDAC3 [3]. Histone hyperacetylation analysis via HPLC/ESI-MS confirmed the higher potency of (R)-9-HSA, which more severely affected H2A-2 and H4 acetylation [4]. This stereoselectivity is consistent with molecular modeling predictions indicating that (R)-9-HSA forms a more stable interaction with the catalytic site of HDAC1 [5].

stereoselectivity chiral resolution enantiomer-specific activity

Monolayer Phase Behavior: 9-Hydroxyoctadecanoic Acid Exhibits a Unique Condensed-Phase Transition Absent in 12-Hydroxyoctadecanoic Acid

The interfacial behavior of hydroxyoctadecanoic acids is exquisitely sensitive to the position of the hydroxyl substitution. Comparative analysis of 9-, 11-, and 12-hydroxyoctadecanoic acid monolayers using π-A isotherms, Brewster angle microscopy (BAM), and grazing incidence X-ray diffraction (GIXD) revealed position-dependent differences in phase behavior, domain morphology, and two-dimensional lattice structure [1]. The extension of the plateau region in π-A isotherms increases and the plateau pressure decreases progressively from 9-hydroxyoctadecanoic acid to 12-hydroxyoctadecanoic acid at the same temperature, indicating differences in condensed phase ordering attributable to the specific reorientation mechanism of these bipolar amphiphiles [2]. The absolute values of enthalpy (-ΔH) and entropy (-ΔS) for the phase transition increase slightly from 9-hydroxyoctadecanoic acid to 12-hydroxyoctadecanoic acid [3]. Critically, 9-hydroxystearic acid monolayers uniquely exhibit a phase transition between two condensed phases observed in the π-A isotherm at 5°C at approximately 18 mN/m, where the centered rectangular lattice undergoes a nearest-neighbor/next-nearest-neighbor (NN/NNN) transition [4]. This behavior is not observed for 12-hydroxyoctadecanoic acid monolayers, which form oblique lattices over the entire pressure range [5].

Langmuir monolayers interfacial science amphiphile self-assembly

FFAR4/GPR120 Signaling Profile: 9-Hydroxyoctadecanoic Acid Functions as an Unbiased Agonist at the Short FFAR4 Isoform

9-Hydroxyoctadecanoic acid (9-HSA) is an endogenous saturated fatty acid ligand of free fatty acid receptor 4 (FFAR4, formerly GPR120), a G protein-coupled receptor implicated in insulin sensitization, anti-inflammatory responses, and GLP-1 secretion [1]. Unlike many FFAR4 agonists that exhibit biased signaling—preferentially activating either Gi or Gq pathways—9-HSA demonstrates no bias in signaling via Gi or Gq pathways at the short FFAR4 isoform [2]. This unbiased signaling profile represents a functionally distinct characteristic compared to other endogenous FFAR4 ligands such as alpha-linolenic acid and docosahexaenoic acid, which show varying degrees of signaling bias depending on fatty acid structure and unsaturation [3]. The cryo-EM structure of 9-HSA bound to the GPR120-Gi complex has been determined, providing atomic-level validation of the specific ligand-receptor interaction [4].

GPCR signaling biased agonism metabolic disease

9-Hydroxyoctadecanoic Acid: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Mechanistic Studies of HDAC1-Dependent Gene Regulation Requiring Intermediate-Potency Inhibition

For researchers investigating HDAC1-mediated transcriptional control without the cytotoxicity associated with high-potency hydroxamate inhibitors (e.g., SAHA, IC50 = 13.7 nM), 9-hydroxyoctadecanoic acid provides a mid-potency alternative with 66.4% inhibition at 5 μM . This potency range enables sustained target engagement in cell culture models while preserving cellular viability sufficient for downstream analyses of p21WAF1 induction, cyclin D1 suppression, and EGF/EGFR signaling interference [1]. The compound's endogenous origin as a lipid peroxidation byproduct further supports its use in studies examining the intersection of oxidative stress, lipid metabolism, and epigenetic regulation in colon cancer and osteosarcoma models [2].

Enantiomer-Specific Pharmacological Studies Requiring Defined Stereochemistry

The stereoselective biological activity of 9-hydroxyoctadecanoic acid necessitates the use of enantiomerically defined material for reproducible pharmacological studies. At 50 μM, (R)-9-HSA produces stronger antiproliferative effects and greater HDAC1 inhibition than (S)-9-HSA in HT29 colon cancer cells [3]. Procurement of the (R)-enantiomer is essential for studies examining stereochemically dependent interactions with the HDAC1 catalytic site, as molecular modeling predicts differential binding stability between the two enantiomers [4]. Racemic material introduces confounding variability that compromises dose-response analyses and mechanistic interpretations [5].

Langmuir Monolayer and Interfacial Science Studies of Position-Dependent Amphiphile Self-Assembly

The unique condensed phase-condensed phase transition exhibited by 9-hydroxyoctadecanoic acid monolayers at 5°C and ~18 mN/m distinguishes it from positional isomers like 12-hydroxyoctadecanoic acid, which forms oblique lattices without an analogous transition [6]. This behavior makes 9-HSA the preferred choice for fundamental studies of bipolar amphiphile reorientation mechanisms, phase transition thermodynamics, and two-dimensional lattice engineering. Applications include the design of responsive lipid coatings, controlled-release formulations, and model membrane systems where specific phase behavior is a critical performance parameter [7].

FFAR4/GPR120 Pharmacological Reference Standard for Unbiased Signaling Studies

As an endogenous saturated fatty acid that activates FFAR4/GPR120 without bias between Gi and Gq signaling pathways at the short receptor isoform, 9-hydroxyoctadecanoic acid serves as an ideal reference ligand for dissecting the physiological consequences of unbiased versus biased GPCR activation [8]. This property enables researchers to establish baseline signaling parameters against which the pathway-selective effects of synthetic agonists or disease-associated receptor mutations can be rigorously compared. The availability of a cryo-EM structure of the 9-HSA-bound GPR120-Gi complex further supports structure-guided ligand design efforts [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Hydroxyoctadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.